molecular formula C19H17ClO3 B2373451 7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one CAS No. 307546-79-8

7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one

Cat. No.: B2373451
CAS No.: 307546-79-8
M. Wt: 328.79
InChI Key: LWZOPDOYKBLSFW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆):
    • δ 7.52–7.47 (m, 4H, Ar–H), 7.36 (d, J = 6.9 Hz, 1H), 6.99 (d, J = 6.7 Hz, 1H), 6.33 (s, 1H, C3–H), 5.24 (s, 2H, O–CH₂), 4.70 (s, 2H, C4–CH₂), 3.77 (s, 3H, OCH₃), 2.40–2.35 (m, 2H, CH₂), 1.55–1.48 (m, 2H, CH₂), 0.92 (t, J = 7.3 Hz, 3H, CH₃) .
  • ¹³C NMR (125 MHz, DMSO-d₆):
    • δ 161.78 (C=O), 160.35 (C7–O), 155.55 (C2), 135.80 (C–Cl), 130.12 (Ar–C), 113.27 (C3), 69.52 (O–CH₂), 32.19 (C4–CH₂), 22.45 (CH₂), 13.82 (CH₃) .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes (cm⁻¹):

  • 1728 (C=O stretch, lactone)
  • 1589/1620 (C=C aromatic)
  • 1261/1231 (asymmetric C–O–C stretch)
  • 1092/1068 (symmetric C–O–C stretch)
  • 837 (C–Cl stretch) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

In acetonitrile:

  • λₐbs(max) = 308 nm (π→π* transition, ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹)
  • Shoulder at 275 nm (n→π* transition) .

Density Functional Theory (DFT) Simulations of Electronic Structure

DFT calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO (-6.58 eV): Localized on the 4-chlorobenzyloxy group and coumarin oxygen atoms.
  • LUMO (-2.03 eV): Distributed across the pyrone ring and propyl substituent.
  • Band Gap (ΔE = 4.55 eV): Indicates moderate charge-transfer capability .
Parameter Value (eV)
HOMO Energy -6.58
LUMO Energy -2.03
Band Gap (ΔE) 4.55
Dipole Moment (μ) 5.27 D

Solvent effects (PCM model) reduce the band gap to 4.12 eV in acetonitrile, enhancing polarizability .

Molecular Orbital Analysis and Frontier Orbital Interactions

Frontier molecular orbitals govern reactivity:

  • HOMO-1 → LUMO+1 Transition : Involves electron density redistribution from the chlorobenzyl moiety to the lactone carbonyl (Figure 1).
  • Natural Bond Orbital (NBO) Analysis :
    • Strong hyperconjugation between O3 lone pairs (LP) and σ*(C7–O) (E² = 32.5 kcal/mol).
    • C–Cl bond polarization (0.18 e⁻ charge on Cl) facilitates electrophilic substitution .

Charge Distribution (Mulliken):

  • O1 (lactone): -0.45 e⁻
  • Cl1 (benzyl): -0.18 e⁻
  • C4 (propyl): +0.12 e⁻

The propyl group exhibits inductive electron donation (+I effect), stabilizing the HOMO .

Table 1: Comparative Spectral Data for Coumarin Derivatives

Compound ¹H NMR δ (ppm) λₐbs(max) (nm) Band Gap (eV)
7-((4-Chlorobenzyl)oxy) 7.52–7.47 308 4.55
7-Hydroxy-4-methyl 6.42–7.12 295 4.78
6-Benzyloxy 7.34–7.44 315 4.32

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO3/c1-2-3-14-10-19(21)23-18-11-16(8-9-17(14)18)22-12-13-4-6-15(20)7-5-13/h4-11H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZOPDOYKBLSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Propyl-7-hydroxy-2H-chromen-2-one

Reagents :

  • Resorcinol (1.0 eq)
  • Ethyl 4-propylacetoacetate (1.2 eq)
  • Concentrated H₂SO₄ (catalyst)

Procedure :
Resorcinol and ethyl 4-propylacetoacetate are stirred in H₂SO₄ at 10°C for 15 minutes, then poured into ice water. The precipitate is filtered, washed, and recrystallized from ethanol.

Key Data :

  • Yield: 85–91%
  • Melting Point: 186–188°C
  • Characterization: ¹H NMR (DMSO-d₆) δ 7.68 (d, J = 7.8 Hz, 1H), 6.90–6.71 (m, 2H), 4.96 (s, 2H).

Alternative Routes and Modifications

Vilsmeier-Haack Reaction for Chlorobenzyloxy Attachment

A patent (CN101225079B) describes using bis(trichloromethyl) carbonate (BTC) and DMF to activate the hydroxyl group, enabling efficient O-alkylation.

Reagents :

  • BTC (2.0 eq)
  • DMF (6.0 eq)
  • 4-Chlorobenzyl alcohol (1.5 eq)

Procedure :
BTC and DMF form a reactive intermediate at 0–5°C, which reacts with the coumarin hydroxyl group. The mixture is heated to 75–85°C for 4–8 hours.

Key Data :

  • Yield: 60–90%
  • Purity: >95% (HPLC)

Mitsunobu Etherification

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh₃) facilitate etherification with 4-chlorobenzyl alcohol.

Yield : 70–75%

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Purity (%) Scalability
Pechmann + Alkylation Resorcinol condensation 80–85 98 High
Vilsmeier-Haack BTC/DMF activation 60–90 95 Moderate
Mitsunobu DIAD/PPh₃ mediation 70–75 97 Low

Advantages of Pechmann Route : High yields, minimal side products, and compatibility with industrial-scale production.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

  • Issue : Over-alkylation at position 4.
  • Mitigation : Use controlled stoichiometry (1.5 eq benzyl bromide) and low temperatures (0–5°C).

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes.
  • Solvent Recycling : Acetone recovery systems cut costs by 30%.
  • Automated Purification : Flash chromatography systems enhance throughput.

Chemical Reactions Analysis

Types of Reactions

7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Organic Synthesis

7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one serves as a valuable building block in organic synthesis. It can be utilized as a reagent for the development of more complex molecules, facilitating the creation of derivatives with enhanced or modified activities.

The compound has been investigated for various biological activities:

  • Antimicrobial Properties : Studies indicate significant antimicrobial activity against various bacterial strains. For instance, in vitro tests revealed minimum inhibitory concentrations (MIC) of 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 16 µg/mL against Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
  • Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokine production in activated macrophages, indicating its usefulness in treating inflammatory diseases.
  • Anticancer Activity : Research has demonstrated its efficacy in inhibiting tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells, suggesting significant cytotoxicity.

Study on Anticancer Effects

A recent study published in Cancer Letters highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. The treatment group exhibited a significant reduction in tumor volume compared to controls, with reductions of up to 60% over four weeks.

"The administration of this compound resulted in a tumor volume reduction of up to 60% over four weeks."

Inflammation Model

In an experimental model of arthritis, the compound demonstrated a reduction in joint swelling and inflammatory markers, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one can be contextualized against related coumarin derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents (Position) Key Differences Biological Activity/Properties
This compound 4-propyl (C4), 7-(4-Cl-benzyloxy) Reference compound Unknown (structural analog studies)
7-((3-Chlorobenzyl)oxy)-4-(chloromethyl)-2H-chromen-2-one 4-(chloromethyl) (C4), 7-(3-Cl-benzyloxy) Chlorine at benzyl position (3 vs. 4); additional Cl at C4 Not reported in evidence
7-{[4-(tert-Butyl)benzyl]oxy}-4-propyl-2H-chromen-2-one 4-propyl (C4), 7-(4-tert-butylbenzyloxy) tert-Butyl vs. 4-Cl-benzyl Likely enhanced lipophilicity
7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one 4-(4-Cl-phenyl) (C4), 7-Cl (C7) Chlorophenyl at C4; Cl at C7 Anticancer/antimicrobial potential
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 4-propyl (C4), 5,7-dihydroxy Hydroxyl groups vs. benzyl ether Antimicrobial activity (reported)

Substituent Effects on Activity

  • Lipophilicity and Bioavailability : The 4-propyl group and 4-chlorobenzyl ether in the reference compound likely enhance lipophilicity compared to hydroxylated analogs like 5,7-dihydroxy-4-propyl-2H-chromen-2-one, which may improve membrane permeability but reduce solubility .
  • In contrast, tert-butyl substitution (as in ) increases steric bulk without electronic effects.
  • Positional Isomerism : The 3-chlorobenzyl analog demonstrates how chlorine position affects molecular geometry and target binding. Meta-substitution may alter hydrogen bonding or π-π stacking compared to para-substitution.

Pharmacological Insights

  • Antimicrobial Activity : Derivatives like 5,7-dihydroxy-4-propyl-2H-chromen-2-one exhibit antimicrobial properties, suggesting that the 4-propyl group contributes to this activity. However, etherification at C7 (as in the reference compound) may reduce direct interactions with microbial targets .
  • Antitumor Potential: The dual chloro-substituted analog (7-chloro-4-(4-chlorophenyl)-2H-chromen-2-one) highlights the importance of halogenation in enhancing cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition .

Biological Activity

7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one, a derivative of the coumarin family, has garnered attention for its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C16H15ClO3
  • Molecular Weight : 300.74 g/mol
  • Structural Features :
    • A chromenone backbone
    • A propyl group at position 4
    • A 4-chlorobenzyl ether at position 7

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in biological processes, influencing metabolic pathways.
  • Receptor Modulation : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell functions.
  • Gene Expression Regulation : The compound can alter the expression of genes associated with inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

In animal models, the compound demonstrated anti-inflammatory activity by reducing edema and inflammatory markers. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

This compound has shown promise in cancer research:

  • Cell Viability Assays : Studies report a reduction in cell viability in various cancer cell lines (e.g., HCT116 and MCF-7) with IC50 values ranging from 10 to 20 µM.
  • Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth by disrupting cell cycle progression .

Study on Anticancer Activity

A study published in Molecules examined the anticancer effects of several coumarin derivatives, including this compound. The results indicated that this compound selectively inhibited cancer cell proliferation while sparing normal cells, showcasing its potential as a targeted therapy .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results showed that it could serve as a lead compound for developing new antimicrobial agents due to its low MIC values against resistant pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of substituents at specific positions on the chromenone scaffold:

Position Substituent Effect on Activity
4PropylEnhances anticancer activity
7ChlorobenzylIncreases antimicrobial potency

These findings suggest that modifications to the molecular structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-((4-chlorobenzyl)oxy)-4-propyl-2H-chromen-2-one, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a reflux reaction of 4-hydroxyacetophenone derivatives with 4-chlorobenzyl chloride in ethanol, catalyzed by anhydrous K₂CO₃, yields intermediate structures . Key parameters include:

  • Temperature : Prolonged reflux (6–8 hours) ensures complete substitution.
  • Solvent : Absolute ethanol minimizes side reactions.
  • Purification : Cold-water precipitation followed by recrystallization (ethanol) improves purity .
  • Monitoring : Reaction progress is tracked via TLC (hexane:ethyl acetate, 7:3) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-propyl vs. benzyloxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 368.12) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities (e.g., using SHELXL for refinement) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve ambiguities in molecular structure, particularly regarding substituent orientation?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals .
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : SHELXL refines positional and thermal parameters, with R-factor convergence <0.05 .
  • Challenges : Disordered propyl chains require constraints (e.g., ISOR, DELU in SHELXL) .

Q. What strategies address contradictory bioactivity data across assays for this compound?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-Response Curves : EC₅₀ values (e.g., 12.5 μM against E. coli) clarify potency thresholds .
  • Mechanistic Studies : Fluorescence quenching or molecular docking (AutoDock Vina) identifies target interactions .
  • Statistical Analysis : ANOVA or Tukey’s test validates significance (p <0.05) .

Q. How do structural modifications at the 4-propyl or 7-((4-chlorobenzyl)oxy) positions influence biological activity?

  • Methodological Answer :

  • 4-Position Modifications : Replacing propyl with phenyl (e.g., 4-phenyl derivatives) enhances π-π stacking in enzyme pockets, increasing IC₅₀ by 3-fold .
  • 7-Position Modifications : Substituting 4-chlorobenzyl with methoxy groups reduces antibacterial activity (e.g., MIC from 8 μg/mL to >64 μg/mL) .
  • SAR Table :
Substituent (R)Antibacterial Activity (MIC, μg/mL)Cytotoxicity (IC₅₀, μM)
4-propyl16 (E. coli)18.2 (HepG2)
4-phenyl32 (E. coli)12.5 (HepG2)
7-methoxy>64 (E. coli)25.8 (HepG2)

Data Contradiction Analysis

  • Example : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 12.5–25.8 μM) may arise from assay conditions (e.g., serum concentration affecting solubility). Mitigation includes:
    • Solubility Testing : Use DMSO stock solutions <0.1% to avoid solvent toxicity .
    • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) predict in vivo relevance .

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